molecular formula C9H16N2O2 B13314442 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B13314442
M. Wt: 184.24 g/mol
InChI Key: DHYRWGQVQSCBRQ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a spiro compound characterized by a unique structure that includes an ethoxy group, an oxa (oxygen) atom, and diazaspiro (nitrogen-containing spiro) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing ethoxy and diaza groups in the presence of a suitable catalyst . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can modulate various signaling pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C9H16N2O2/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9/h10H,2-7H2,1H3

InChI Key

DHYRWGQVQSCBRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC2(C1)CCNCC2

Origin of Product

United States

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